1-(DIFLUOROMETHYL)-N~3~-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Description
1-(DIFLUOROMETHYL)-N~3~-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a thiazole ring, and a difluoromethyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, agricultural chemistry, and material science.
Properties
IUPAC Name |
1-(difluoromethyl)-N-[4-(1-ethyl-3-methylpyrazol-4-yl)-1,3-thiazol-2-yl]-5-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N6OS/c1-4-22-6-10(9(3)20-22)12-7-25-15(18-12)19-13(24)11-5-8(2)23(21-11)14(16)17/h5-7,14H,4H2,1-3H3,(H,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNHWKWNVDOBTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=CSC(=N2)NC(=O)C3=NN(C(=C3)C)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(DIFLUOROMETHYL)-N~3~-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring . The resulting ester is then hydrolyzed with sodium hydroxide to yield the desired compound .
Industrial Production Methods
For large-scale production, the synthesis process is optimized to enhance yield and purity. Industrial methods often employ catalytic esterification using nanoscale titanium dioxide, which increases reaction efficiency and reduces environmental impact . The use of cost-effective raw materials and solvents further makes the process economically viable.
Chemical Reactions Analysis
Types of Reactions
1-(DIFLUOROMETHYL)-N~3~-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(DIFLUOROMETHYL)-N~3~-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-N~3~-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it can inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . This inhibition disrupts cellular respiration, leading to the antifungal and antibacterial effects observed in various studies .
Comparison with Similar Compounds
Similar Compounds
Isopyrazam: A fungicide with a similar pyrazole structure.
Sedaxane: Another fungicide that shares structural similarities.
Bixafen: Known for its high efficacy against a broad spectrum of fungal species.
Fluxapyroxad: A widely used fungicide with a similar mechanism of action.
Benzovindiflupyr: A fungicide with a comparable chemical structure and application.
Uniqueness
What sets 1-(DIFLUOROMETHYL)-N~3~-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE apart is its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its difluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
